One of the most studied aspects of Morin hydrate is its antioxidant activity. It acts as a free radical scavenger, protecting cells from oxidative damage linked to various chronic diseases. Studies have shown its effectiveness in reducing oxidative stress in animal models () and human skin cells exposed to pollutants ().
Morin hydrate also exhibits anti-inflammatory properties. Research suggests it can suppress the production of inflammatory mediators, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease. Studies have demonstrated its ability to reduce inflammation in mice exposed to stress () and diabetic rats exposed to pollutants ().
Emerging research explores the potential of Morin hydrate in cancer treatment. Studies indicate it can induce cell death in various cancer cell lines, including lung, cervical, and breast cancer. The focus is on improving its delivery using nanoparticle carriers to enhance its effectiveness ().
Morin hydrate is a naturally occurring flavonoid, specifically classified as a flavonol. Its chemical formula is C₁₅H₁₂O₈, and it is characterized by multiple hydroxyl groups, which contribute to its unique properties. Morin hydrate is primarily derived from various plant sources, including Maclura pomifera, Maclura tinctoria, and Psidium guajava . This compound is recognized for its distinctive yellow color and has been historically utilized as a dye for textiles such as cotton, wool, and silk .
Morin hydrate exhibits a wide range of biological activities, primarily attributed to its antioxidant properties. It has been shown to protect cellular components from oxidative damage by scavenging reactive oxygen species . Furthermore, morin hydrate has anti-inflammatory effects, demonstrated by its ability to suppress oxidative stress-induced inflammatory responses in macrophages through the Nrf2/HO-1 pathway . Its potential therapeutic applications extend to neurodegenerative diseases and cancer prevention due to its cytoprotective effects .
Morin hydrate can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves solvent extraction techniques using organic solvents like ethanol or methanol from plant materials rich in flavonoids. Chemical synthesis may involve the modification of simpler flavonoid structures through hydroxylation or other reactions to yield morin hydrate .
The applications of morin hydrate are diverse and span multiple fields:
Research has indicated that morin hydrate interacts with various biological molecules. For example, it can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are crucial for cellular defense against oxidative stress . Additionally, studies have shown that morin hydrate can modulate signaling pathways involved in inflammation and cellular survival, further underscoring its therapeutic potential .
Morin hydrate shares structural similarities with other flavonoids, particularly quercetin and myricetin. Here’s a comparison highlighting its uniqueness:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Morin Hydrate | Hydroxyl groups at 2′, 4′, 5 | High antioxidant potential; unique B-ring hydroxylation pattern |
Quercetin | Hydroxyl groups at 3′, 4′, 5 | More widely studied; known for anti-cancer properties |
Myricetin | Hydroxyl groups at 3′, 4′, 5 | Exhibits strong antibacterial activity |
Morin hydrate is particularly noted for its high antioxidant capacity due to the specific arrangement of hydroxyl groups on its B ring, which distinguishes it from both quercetin and myricetin. This distinctive structure enables morin hydrate to effectively scavenge free radicals and provide cellular protection against oxidative stress .
Plant species (family) | Plant part analysed | Reported mean concentration of morin hydrate (dry basis) | Analytical method | Principal reference [citation_id] |
---|---|---|---|---|
Morus alba (mulberry, Moraceae) | Mature leaves | 0.16 milligrams per gram | High-performance liquid chromatography with diode-array detection | 75 |
Morus alba (mulberry, Moraceae) | Dried fruits | 15.7 milligrams per 100 grams | High-performance liquid chromatography | 74 |
Maclura pomifera (Osage orange, Moraceae) | Inner bark | 0.74 – 1.57 percent by weight | Reversed-phase high-performance liquid chromatography | 63 |
Maclura cochinchinensis (Moraceae) | Heartwood | 13.4 milligrams per gram | Reversed-phase high-performance liquid chromatography | 63 |
Artocarpus heterophyllus (jackfruit, Moraceae) | Root bark | qualitative presence confirmed | Liquid chromatography–mass spectrometry | 25 |
Prunus dulcis (almond, Rosaceae) | Hulls | 171 – 320 milligrams per 100 grams | High-performance liquid chromatography | 57 |
Prunus dulcis (almond, Rosaceae) | Skins | 0.16 – 0.32 milligrams per gram | Ultra-high-performance liquid chromatography | 90 |
Malus domestica (apple, Rosaceae) | Whole fruit powder | trace (≤ 0.01 milligrams per gram) | Liquid chromatography–mass spectrometry | 60 |
Detailed findings
Biosynthetic step (simplified) | Committed enzyme (full name) | Carbon position modified | Evidence of activity in Moraceae tissues | Gene or protein report [citation_id] |
---|---|---|---|---|
Phenylalanine → p-Coumaroyl-coenzyme-A | Phenylalanine ammonia-lyase | deamination | High transcript abundance in Morus notabilis leaves during spring flush | 38 |
p-Coumaroyl-coenzyme-A + three malonyl-coenzyme-A → naringenin chalcone | Chalcone synthase | chain condensation | Six chalcone synthase isoforms cloned from mulberry bark; two up-regulated under ultraviolet-B irradiation | 38 |
Naringenin chalcone → naringenin | Chalcone isomerase | cyclisation | Root-specific isoform identified in mulberry transcriptome | 33 |
Naringenin → dihydrokaempferol | Flavanone three-hydroxylase | C-3 hydroxylation | Constitutive activity in leaf cytosol; kinetic constants published for recombinant mulberry enzyme | 23 |
Dihydrokaempferol → kaempferol | Flavonol synthase | C-2, C-3 desaturation | Up-regulated in white-mulberry leaves subjected to insect feeding | 28 |
Kaempferol → morin (additional 2′ and 4′ hydroxylations) | Flavonoid two′-hydroxylase and flavonoid four′-hydroxylase (cytochrome P-450 mono-oxygenases) | B-ring hydroxylations | Co-expression of both genes correlates with morin hydrate accumulation in Morus notabilis stems; microsomal assays incorporate labelled oxygen into the 2′-hydroxy group | 72 |
Morin → glycosides (rare) | Uridine-diphosphate-glucosyltransferase | O-3 or O-2′ | Microbial glucosylation of morin by Cunninghamella species produces morin-three-O-glucoside and morin-two′-O-glucoside in vitro | 24 |
Key mechanistic insights
Stress factor | Experimental system | Morin-related response | Quantitative outcome | Reference [citation_id] |
---|---|---|---|---|
Ultraviolet-B radiation | Detached Morus alba leaves | Enhanced biosynthesis of morin hydrate | Two-fold increase in leaf morin hydrate after eight hours exposure (from 0.15 to 0.30 milligrams per gram) | 33 |
Fungal infection (Botrytis cinerea) | Maclura pomifera bark discs | Inhibition of spore germination by endogenous morin hydrate | Fifty percent inhibitory concentration 65 micromoles per litre; bark discs with ≥ 0.8 percent morin hydrate resisted lesion expansion | 20 |
Herbivory (silkworm feeding) | Silkworm diet trials with mulberry leaves | Deterrence and reduced larval weight gain on high-morin foliage | Twenty-five percent reduction in larval weight after five-day feeding on leaves containing 0.22 milligrams per gram morin hydrate versus control diet | 59 |
Allelopathic interaction | Soil bioassay with lettuce seedlings | Suppression of radical elongation by morin hydrate leachates from decaying mulberry litter | Forty percent inhibition at five milligrams per litre extractable morin hydrate | 58 |
Oxidative stress in planta | Measurement of reactive oxygen species in Morus alba protoplasts | Morin hydrate scavenges superoxide radicals generated by methyl viologen | Reduction of intracellular superoxide by sixty percent at twenty micromolar morin hydrate | 61 |
Detailed findings
Natural accumulation of morin hydrate is largely confined to members of the mulberry family but extends to certain Rosaceae tissues such as almond hulls. Its biosynthesis branches from the general flavonol pathway through specialised hydroxylations that are tightly regulated by environmental and biotic stimuli. The compound contributes multifaceted ecological benefits, including ultraviolet filtration, antimicrobial defence, herbivore deterrence and allelopathy, thereby reinforcing plant fitness.
Irritant